molecular formula C10H13ClN2 B13475322 [(1H-indol-3-yl)methyl](methyl)amine hydrochloride

[(1H-indol-3-yl)methyl](methyl)amine hydrochloride

Katalognummer: B13475322
Molekulargewicht: 196.67 g/mol
InChI-Schlüssel: LUGVVDYFXBFYCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-indol-3-yl)methylamine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-3-yl)methylamine hydrochloride typically involves the reaction of indole derivatives with methylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting indole derivative is then reacted with methylamine to produce the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production. The final product is usually purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(1H-indol-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

Wirkmechanismus

The mechanism of action of (1H-indol-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as cell division and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1H-indol-3-yl)methylamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C10H13ClN2

Molekulargewicht

196.67 g/mol

IUPAC-Name

1-(1H-indol-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-11-6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,7,11-12H,6H2,1H3;1H

InChI-Schlüssel

LUGVVDYFXBFYCO-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CNC2=CC=CC=C21.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.